tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate
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Overview
Description
tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate is a complex organic compound that features a tert-butyl group, a dioxaborolane moiety, and a tetrahydronaphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate typically involves multiple steps. One common method includes the reaction of a suitable naphthalene derivative with a dioxaborolane reagent under controlled conditions. The reaction is often catalyzed by palladium complexes and requires an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane moiety is replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation to form corresponding boronic acids or reduction to yield simpler boron-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dioxane. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted naphthalene derivatives, while oxidation reactions produce boronic acids .
Scientific Research Applications
tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism by which tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dioxaborolane moiety plays a crucial role in binding to these targets, facilitating various biochemical reactions. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- tert-Butyl (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole-1-carboxylate
Uniqueness
What sets tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate apart from similar compounds is its unique combination of a naphthalene core with a dioxaborolane group. This structure provides distinct reactivity and binding properties, making it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C21H32BNO4 |
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Molecular Weight |
373.3 g/mol |
IUPAC Name |
tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamate |
InChI |
InChI=1S/C21H32BNO4/c1-19(2,3)25-18(24)23-17-10-8-9-14-13-15(11-12-16(14)17)22-26-20(4,5)21(6,7)27-22/h11-13,17H,8-10H2,1-7H3,(H,23,24) |
InChI Key |
FCTXOXJRJPQRPX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(CCC3)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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